Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ISOPROPYL 7-(4-FLUOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds known as pyrimidines. These compounds are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The specific structure of this compound includes an isopropyl group, a fluorophenyl group, and a tetraazolo ring fused to a pyrimidine ring, making it a unique and potentially valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 7-(4-FLUOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 7-(4-FLUOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
ISOPROPYL 7-(4-FLUOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ISOPROPYL 7-(4-FLUOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. Examples include:
- 7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-6-carboxylate
- 7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of ISOPROPYL 7-(4-FLUOROPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to other similar compounds.
Properties
Molecular Formula |
C15H16FN5O2 |
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Molecular Weight |
317.32 g/mol |
IUPAC Name |
propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16FN5O2/c1-8(2)23-14(22)12-9(3)17-15-18-19-20-21(15)13(12)10-4-6-11(16)7-5-10/h4-8,13H,1-3H3,(H,17,18,20) |
InChI Key |
VBDOCXDPYQOWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)OC(C)C |
Origin of Product |
United States |
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